molecular formula C17H18N2O3S B2465016 N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034470-10-3

N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2465016
CAS No.: 2034470-10-3
M. Wt: 330.4
InChI Key: OGYQGDXJSADJGO-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a methylthio group on the phenyl ring and a tetrahydrofuran-3-yl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen.

    Substitution: The tetrahydrofuran-3-yl ether group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active nicotinamide derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent deacetylases (sirtuins) and other proteins involved in cellular metabolism.

    Pathways Involved: Modulation of sirtuin activity, leading to effects on gene expression, DNA repair, and cellular stress responses.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, widely known for its role in cellular metabolism and as a vitamin B3 derivative.

    N-(3-(methylthio)phenyl)nicotinamide: Lacks the tetrahydrofuran-3-yl ether group but shares the methylthio substitution.

    6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the methylthio substitution but shares the tetrahydrofuran-3-yl ether group.

Uniqueness

N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the combination of the methylthio and tetrahydrofuran-3-yl ether groups, which confer distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-23-15-4-2-3-13(9-15)19-17(20)12-5-6-16(18-10-12)22-14-7-8-21-11-14/h2-6,9-10,14H,7-8,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYQGDXJSADJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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